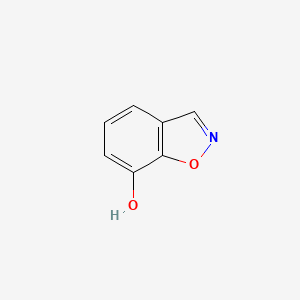

1,2-Benzoxazol-7-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-benzoxazol-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUWKCOMOHIDVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)ON=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10614339 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55559-31-4 | |

| Record name | 1,2-Benzoxazol-7-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10614339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-benzoxazol-7-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1,2-Benzoxazol-7-ol molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of 1,2-Benzoxazol-7-ol. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed information on the molecule's core attributes and methodologies for its synthesis and analysis.

Core Molecular Data

This compound, a heterocyclic compound, possesses a molecular structure integrating a benzene ring fused with an isoxazole ring and a hydroxyl group. This arrangement confers specific physicochemical properties that are of interest in medicinal chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₂ | N/A |

| Molecular Weight | 135.12 g/mol | N/A |

| CAS Number | 55559-31-4 | N/A |

| Melting Point | 124 °C | N/A |

Synthesis and Characterization

A plausible synthetic approach could involve the reaction of a suitably protected 2,3-dihydroxybenzonitrile or a related precursor, followed by cyclization to form the isoxazole ring and subsequent deprotection of the hydroxyl group at the 7-position. The progress of such a synthesis would be monitored by standard analytical techniques.

General Experimental Workflow for Synthesis and Purification:

Caption: A generalized workflow for the synthesis and purification of this compound.

Analytical Characterization

Detailed spectroscopic data for this compound is not extensively published. However, based on the analysis of structurally similar compounds, such as 3-hydroxy-1,2-benzisoxazole, the following spectroscopic characteristics can be anticipated:

-

¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, with chemical shifts influenced by the electron-withdrawing nature of the isoxazole ring and the electron-donating hydroxyl group. The hydroxyl proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon-13 NMR spectrum will display signals corresponding to the seven carbon atoms in the molecule. The carbons of the aromatic ring will resonate in the typical downfield region, with the carbon attached to the hydroxyl group and the carbons of the isoxazole ring showing characteristic chemical shifts.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition, with the molecular ion peak corresponding to the calculated exact mass of the molecule.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the biological activities or the signaling pathways directly modulated by this compound. The broader class of benzisoxazole derivatives has been investigated for a range of pharmacological activities, including antipsychotic, anticonvulsant, and antimicrobial effects. This suggests that this compound could be a valuable scaffold for further investigation in drug discovery programs.

Given the absence of specific pathway information, a logical workflow for investigating the biological activity of this compound is proposed below.

Workflow for Biological Activity Screening:

Caption: A proposed workflow for the initial biological screening of this compound.

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound, which could unlock its potential as a lead compound in various therapeutic areas.

Navigating the Solubility Landscape of 1,2-Benzoxazol-7-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 1,2-Benzoxazol-7-ol in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for determining its solubility profile. It includes detailed experimental protocols and outlines the expected solubility behavior based on the general characteristics of related heterocyclic compounds.

Introduction to this compound

This compound, a heterocyclic compound, holds potential for various applications in medicinal chemistry and materials science. Understanding its solubility in different organic solvents is a critical first step in its development and application, influencing everything from reaction kinetics and purification to formulation and bioavailability. This guide provides the necessary tools for researchers to establish a comprehensive solubility profile for this compound.

Predicted Solubility Profile

Based on the chemical structure of this compound and the known solubility of related benzoxazole and isoxazole derivatives, a qualitative solubility profile can be predicted. Generally, these classes of compounds exhibit higher solubility in polar organic solvents. It is anticipated that this compound will be more soluble in solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol, and less soluble in nonpolar solvents like hexane and toluene.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in various organic solvents is not available in peer-reviewed literature or chemical databases. The following table is provided as a template for researchers to populate with their experimentally determined data.

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Dielectric Constant (at 20°C) | Polarity Index | Solubility ( g/100 mL) | Solubility (mol/L) |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 7.2 | Data to be determined | Data to be determined |

| Methanol | 32.7 | 5.1 | Data to be determined | Data to be determined |

| Ethanol | 24.5 | 4.3 | Data to be determined | Data to be determined |

| Acetone | 20.7 | 5.1 | Data to be determined | Data to be determined |

| Ethyl Acetate | 6.0 | 4.4 | Data to be determined | Data to be determined |

| Dichloromethane | 8.9 | 3.1 | Data to be determined | Data to be determined |

| Toluene | 2.4 | 2.4 | Data to be determined | Data to be determined |

| Hexane | 1.9 | 0.1 | Data to be determined | Data to be determined |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2][3][4][5] The following protocol provides a detailed methodology for determining the solubility of this compound in various organic solvents.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

4.2. Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

Caption: Experimental workflow for the shake-flask solubility determination method.

4.3. Detailed Procedure

-

Preparation: Accurately weigh an excess amount of this compound into a vial or flask. The amount should be sufficient to ensure that undissolved solid remains after equilibration. Add a precise volume of the chosen organic solvent.

-

Equilibration: Seal the container tightly to prevent solvent evaporation. Place the container in an orbital shaker or on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to stand undisturbed for a period to allow the excess solid to settle. To further separate the solid and liquid phases, centrifuge the sample.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining microscopic particles. This ensures that only the dissolved solute is analyzed.

-

Analysis: Prepare a series of dilutions of the filtered saturated solution. Determine the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in appropriate units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Logical Relationship for Method Selection

The choice of analytical technique for concentration determination depends on the properties of the compound and the desired accuracy.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. enamine.net [enamine.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,2-Benzoxazol-7-ol: Physicochemical Properties and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Benzoxazol-7-ol, a heterocyclic aromatic compound, is a subject of growing interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. As a derivative of the benzoxazole core, it holds potential for a diverse range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical characteristics of this compound. It also explores the broader pharmacological context of the benzisoxazole and benzoxazole classes of compounds, highlighting their potential as antimicrobial, anticonvulsant, anti-inflammatory, and anticancer agents. While specific experimental protocols and detailed biological mechanisms for this compound are not yet extensively documented in publicly available literature, this guide consolidates the existing data and provides a framework for future research and development.

Physicochemical Characteristics

This compound, also known as 7-hydroxy-1,2-benzisoxazole, possesses a unique set of physical and chemical properties that are fundamental to its behavior and potential applications. A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Reference |

| CAS Number | 55559-31-4 | [1] |

| Molecular Formula | C₇H₅NO₂ | [1] |

| Molecular Weight | 135.12 g/mol | [1] |

| Melting Point | 124 °C | [1] |

Synthesis and Spectroscopic Analysis

Due to the limited availability of specific experimental data for this compound, detailed NMR, IR, and mass spectra are not included in this guide. However, the following sections outline the expected spectroscopic characteristics based on the analysis of related benzoxazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound would be expected to show characteristic signals corresponding to the aromatic protons and carbons of the fused ring system, as well as the hydroxyl proton. The specific chemical shifts and coupling constants would be influenced by the positions of the nitrogen, oxygen, and hydroxyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to exhibit characteristic absorption bands. A broad peak in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl group. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The C=N stretching of the oxazole ring would be expected in the 1600-1650 cm⁻¹ region, and C-O stretching vibrations would likely be observed in the 1000-1300 cm⁻¹ range.

Mass Spectrometry (MS)

In a mass spectrum of this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (135.12). The fragmentation pattern would likely involve the loss of small neutral molecules such as CO, HCN, and H₂O, leading to the formation of characteristic fragment ions.

Biological Activity and Potential Therapeutic Applications

The benzisoxazole and benzoxazole scaffolds are recognized as "privileged structures" in medicinal chemistry due to their presence in a wide array of biologically active compounds.[2][3] These core structures have been associated with a diverse range of pharmacological activities.

Antimicrobial Activity

Derivatives of benzisoxazole have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3] Some compounds have shown promising results against multidrug-resistant strains, such as Acinetobacter baumannii.[4] The benzoxazole nucleus is also found in compounds with antifungal properties.[5]

Anticonvulsant Activity

Studies on 3-substituted 1,2-benzisoxazole derivatives have revealed significant anticonvulsant activity in animal models.[6] This suggests that the benzisoxazole core could be a valuable template for the development of new antiepileptic drugs.

Anti-inflammatory and Analgesic Effects

The benzoxazole moiety is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).[5] This highlights the potential of benzoxazole derivatives, including this compound, to act as anti-inflammatory agents.

Anticancer Properties

Various benzisoxazole derivatives have been investigated for their antiproliferative activity against several human cancer cell lines.[2] This indicates that the benzoxazole scaffold could be a promising starting point for the design of novel anticancer agents.

Other Biological Activities

Beyond the activities mentioned above, the benzisoxazole and benzoxazole skeletons are found in compounds with antipsychotic, antitubercular, and antioxidant properties.[2][3] The well-known atypical antipsychotic drug, risperidone, contains a benzisoxazole functional group and is believed to exert its effects through dopamine and serotonin receptor antagonism.[7]

Experimental Workflows and Signaling Pathways

Detailed experimental workflows for the synthesis and analysis of this compound, as well as specific signaling pathways it may modulate, are not yet well-defined in the literature. The following diagrams, generated using the DOT language, provide conceptual frameworks for potential experimental approaches and logical relationships based on the known activities of related compounds.

Caption: A generalized experimental workflow for the synthesis, analysis, and biological screening of this compound.

Caption: Logical relationship illustrating how the core structure and substitutions of benzoxazole derivatives influence their properties and activities.

Conclusion and Future Directions

This compound represents a molecule of significant interest for further investigation. While its fundamental physicochemical properties are partially characterized, a significant gap exists in the literature regarding its specific synthesis, comprehensive spectroscopic analysis, and detailed biological evaluation. The diverse pharmacological activities associated with the broader benzisoxazole and benzoxazole families strongly suggest that this compound could possess valuable therapeutic properties.

Future research should focus on:

-

Developing and optimizing a specific and efficient synthetic route for this compound.

-

Conducting thorough spectroscopic analysis (NMR, IR, MS) to create a complete and publicly available dataset for this compound.

-

Performing a wide range of biological screenings to identify its specific activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory assays.

-

Investigating the mechanism of action and identifying the specific molecular targets and signaling pathways modulated by this compound.

A deeper understanding of this compound will undoubtedly contribute to the advancement of medicinal chemistry and the development of novel therapeutic agents.

References

- 1. This compound | 55559-31-4 | FCA55931 | Biosynth [biosynth.com]

- 2. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. Studies on 3-substituted 1,2-benzisoxazole derivatives. 6. Syntheses of 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives and their anticonvulsant activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Risperidone - Wikipedia [en.wikipedia.org]

The Benzoxazole Core: A Journey from 19th Century Discovery to Modern Drug Development

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The benzoxazole scaffold, a bicyclic heterocyclic system, has been a subject of intense scientific scrutiny for over a century. Its journey began with its initial synthesis in the late 19th century and has evolved into a cornerstone of medicinal chemistry, with numerous derivatives showing a wide array of biological activities. This technical guide provides a comprehensive overview of the discovery and history of benzoxazole compounds, detailing key synthetic methodologies with experimental protocols, highlighting significant naturally occurring and synthetic derivatives, and summarizing their quantitative biological data. Furthermore, it visualizes the intricate signaling pathways and mechanisms of action of key benzoxazole compounds, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction to the Benzoxazole Scaffold

Benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring.[1] The parent benzoxazole is a stable entity, but it possesses reactive sites that allow for functionalization, making it a versatile starting material for the synthesis of more complex, bioactive structures.[1] This heterocycle is a "privileged" scaffold in medicinal chemistry, meaning it is a structural motif that is capable of binding to multiple biological targets with high affinity. This has led to the development of a vast library of benzoxazole derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] A number of marketed drugs, such as the non-steroidal anti-inflammatory drug (NSAID) flunoxaprofen and the antibiotic calcimycin, feature the benzoxazole core, underscoring its therapeutic importance.[3][4]

A Historical Timeline of Benzoxazole Discovery and Development

The history of heterocyclic compounds, including benzoxazoles, dates back to the mid-19th century.[2] The timeline below highlights the key milestones in the discovery and development of benzoxazole chemistry.

-

1876: The First Recognition. Arthur Ladenburg is credited with the first recognition of the oxazole ring system through the synthesis of 2-methylbenzoxazole. This seminal work laid the foundation for the entire field of benzoxazole chemistry.

-

Mid-20th Century: Discovery of Naturally Occurring Benzoxazoles. The discovery of naturally occurring benzoxazoles with potent biological activities, such as the antibiotic Calcimycin (A23187) from Streptomyces chartreusensis, sparked significant interest in this class of compounds.[5]

-

Late 20th Century to Present: Emergence as a "Privileged Scaffold" in Medicinal Chemistry. The versatile synthetic accessibility and the wide range of biological activities of benzoxazole derivatives led to their recognition as a "privileged scaffold" in drug discovery. This period has seen the development of numerous synthetic benzoxazoles with potent anticancer, anti-inflammatory, and antimicrobial properties. The bis(benzoxazole) natural product UK-1, isolated from a Streptomyces species, was also discovered and shown to have potent anticancer activity.[6][7]

-

21st Century: Advanced Therapeutic Applications. Research in the 21st century continues to uncover novel therapeutic applications for benzoxazole derivatives, including their use as kinase inhibitors for cancer therapy and as modulators of various signaling pathways. The development of new synthetic methodologies continues to expand the chemical space of accessible benzoxazole compounds.

Key Synthetic Methodologies

The construction of the benzoxazole ring system can be achieved through various synthetic strategies. The most common approach involves the condensation of an o-aminophenol with a carboxylic acid or its derivative.

The Ladenburg Synthesis (1876): The First Recognition of the Benzoxazole Ring

The first synthesis of a benzoxazole derivative, 2-methylbenzoxazole, by Arthur Ladenburg in 1876 represents a landmark in heterocyclic chemistry. This reaction involves the condensation of o-aminophenol with acetic anhydride.

Experimental Protocol: Synthesis of 2-Methylbenzoxazole (Representative Modern Procedure)

-

Reactants: o-Aminophenol (1 eq.) and acetic anhydride (1.1 eq.).

-

Procedure: A mixture of o-aminophenol and acetic anhydride is heated at reflux for 2-3 hours. The reaction mixture is then cooled to room temperature and poured into ice-cold water. The precipitated solid is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol/water) to afford pure 2-methylbenzoxazole.

-

Yield: Typically high, often exceeding 80-90%.

Phillips-Ladenburg Condensation: Synthesis of 2-Aryl and 2-Alkylbenzoxazoles

A more general and widely used method is the Phillips-Ladenburg condensation, which involves the reaction of an o-aminophenol with a carboxylic acid, typically in the presence of a dehydrating agent such as polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid).

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole

-

Reactants: o-Aminophenol (1 eq.) and benzoic acid (1 eq.).

-

Condensing Agent: Polyphosphoric acid (PPA).

-

Procedure: A mixture of o-aminophenol, benzoic acid, and polyphosphoric acid is heated at a high temperature (typically 180-220 °C) for several hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization or column chromatography.

-

Yield: Moderate to good, depending on the specific substrates and reaction conditions.

Naturally Occurring Benzoxazoles of Significance

Nature has provided a rich source of complex molecules, and benzoxazoles are no exception. The discovery of naturally occurring benzoxazoles with potent biological activities has been a major driving force for research in this area.

Calcimycin (A23187)

-

Discovery and Structure: Calcimycin, also known as A23187, is a polyether antibiotic and a highly selective ionophore for divalent cations, particularly Ca²⁺.[5] It was isolated from the fermentation broth of Streptomyces chartreusensis. Its unique structure features a benzoxazole ring linked to a complex spiroketal system.

-

Biological Activity: Calcimycin acts as a mobile ion carrier, facilitating the transport of Ca²⁺ across biological membranes, thereby increasing intracellular calcium concentrations.[5] This property makes it an invaluable tool in cell biology for studying calcium-dependent signaling pathways. It also exhibits antibiotic activity against Gram-positive bacteria and fungi.[5]

UK-1

-

Discovery and Structure: UK-1 is a bis(benzoxazole) natural product that was isolated from a strain of Streptomyces.[6] It possesses a unique structure with two benzoxazole rings connected by a central linkage.

-

Anticancer Properties: UK-1 has demonstrated potent and selective anticancer activity against a broad range of human cancer cell lines, with IC₅₀ values in the nanomolar range.[6][7] Its mechanism of action is believed to involve the binding of metal ions, particularly Mg²⁺, and subsequent interaction with DNA.[6][8]

Benzoxazoles in Modern Drug Development

The benzoxazole scaffold is a prominent feature in many modern drug discovery programs, particularly in the field of oncology.

Anticancer Activity: Targeting Kinase Signaling

Many synthetic benzoxazole derivatives have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. A significant focus has been on the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis (the formation of new blood vessels), which is crucial for tumor growth and metastasis.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of selected benzoxazole compounds.

Table 1: Comparison of Selected Synthetic Methodologies for Benzoxazole Derivatives

| Entry | Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield (%) |

| 1 | o-Aminophenol | Acetic Anhydride | - | Reflux, 2h | 2-Methylbenzoxazole | >90 |

| 2 | o-Aminophenol | Benzoic Acid | PPA | 200 °C, 4h | 2-Phenylbenzoxazole | 75-85 |

| 3 | o-Aminophenol | Benzaldehyde | I₂/TBHP | rt, 12h | 2-Phenylbenzoxazole | 88 |

| 4 | o-Aminophenol | Phenylacetylene | CuI/DBU | 100 °C, 24h | 2-Benzylbenzoxazole | 76 |

Table 2: Anticancer Activity (IC₅₀, µM) of Selected Benzoxazole Compounds

| Compound | Target/Cell Line | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | VEGFR-2 (Kinase Assay) |

| UK-1 | DNA/Metal Binding | 0.02 - 0.1 | - | 0.05 - 0.2 | - |

| Compound 8d [9] | VEGFR-2 | 3.43 | 2.79 | - | 0.0554 |

| Compound 8h [9] | VEGFR-2 | 3.53 | 2.94 | - | - |

| Compound 12l [10] | VEGFR-2 | 15.21 | - | - | 0.097 |

| Compound 10b [11] | Tubulin | 0.10 | 0.22 | 0.13 | - |

Visualizing Mechanisms: Signaling Pathways and Logical Relationships

The biological effects of benzoxazole compounds are often mediated through their interaction with specific cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these key mechanisms.

Calcimycin (A23187): A Gateway for Calcium Influx

Calcimycin acts as an ionophore, creating a channel for calcium ions to enter the cell, leading to a rapid increase in intracellular calcium concentration. This surge in Ca²⁺ activates a cascade of downstream signaling events, including the activation of calcium-dependent enzymes and transcription factors.

Inhibition of VEGFR-2 Signaling by Anticancer Benzoxazoles

Certain synthetic benzoxazole derivatives act as potent inhibitors of the VEGFR-2 tyrosine kinase. By binding to the ATP-binding site of the kinase domain, they block its activation and prevent the downstream signaling cascade that promotes angiogenesis.

Proposed Mechanism of Action for UK-1

The anticancer activity of UK-1 is thought to involve its ability to chelate divalent metal ions, such as Mg²⁺, forming a complex that can then interact with DNA, potentially leading to cell cycle arrest and apoptosis.

Conclusion and Future Perspectives

The journey of benzoxazole compounds, from their initial discovery in the 19th century to their current status as a "privileged scaffold" in medicinal chemistry, is a testament to their remarkable chemical and biological versatility. The historical context provides a foundation for understanding the evolution of their synthesis, while modern methodologies continue to expand the accessible chemical space. Naturally occurring benzoxazoles like Calcimycin and UK-1 have not only provided valuable biological tools and potential therapeutic leads but have also inspired the design of novel synthetic analogs. The development of benzoxazole-based anticancer agents, particularly kinase inhibitors, highlights the power of rational drug design.

Future research in the field of benzoxazoles is likely to focus on several key areas: the discovery of novel, naturally occurring benzoxazoles from underexplored biological sources; the development of more efficient and sustainable synthetic methods; the exploration of new therapeutic applications beyond oncology, such as in neurodegenerative and infectious diseases; and the use of advanced computational methods to design next-generation benzoxazole derivatives with enhanced potency and selectivity. The rich history and continued innovation in the field ensure that the benzoxazole core will remain a cornerstone of chemical and biomedical research for the foreseeable future.

References

- 1. The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Benzoxazole - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. A23187 - Wikipedia [en.wikipedia.org]

- 6. Synthesis and evaluation of anticancer benzoxazoles and benzimidazoles related to UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, metal ion binding, and biological evaluation of new anticancer 2-(2'-hydroxyphenyl)benzoxazole analogs of UK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

1,2-Benzoxazol-7-ol: A Scarcely Explored Scaffold with Potential in Medicinal Chemistry

A deep dive into the available literature reveals that while the benzoxazole and 1,2-benzisoxazole cores are privileged structures in medicinal chemistry, specific data on 1,2-benzoxazol-7-ol is notably absent from public-domain research. This technical guide, therefore, aims to provide a comprehensive overview of the broader class of 7-substituted benzoxazoles, drawing on the most relevant available data to infer the potential role and significance of the 7-hydroxy-1,2-benzoxazole scaffold for researchers, scientists, and drug development professionals.

The benzoxazole and its isomer, the 1,2-benzisoxazole (also known as benzisoxazole), are heterocyclic aromatic compounds that form the core of numerous biologically active molecules.[1][2] These scaffolds are recognized for their ability to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][3] The substitution pattern on the benzene ring of these molecules plays a crucial role in modulating their biological activity, making the exploration of derivatives a key area of research in medicinal chemistry.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅NO₂ |

| Molecular Weight | 135.12 g/mol |

| Melting Point | 124 °C |

| CAS Number | 55559-31-4 |

Synthesis of 7-Substituted Benzoxazole Derivatives

A general synthetic route to 7-substituted-2-aminobenzoxazoles has been described in the literature, which could potentially be adapted for the synthesis of this compound derivatives. The synthesis typically starts from a substituted 2-aminophenol.

Experimental Protocol: General Synthesis of 7-Substituted-2-aminobenzoxazoles

A common synthetic approach involves the cyclization of a corresponding 2-aminophenol derivative. For instance, the synthesis of 2-amino-7-substituted benzoxazoles can be achieved by reacting a 2-amino-3-substituted phenol with cyanogen bromide or a similar cyclizing agent. The specific reaction conditions, such as solvent, temperature, and reaction time, would need to be optimized for each specific derivative.

For example, to synthesize a 7-methoxy-2-aminobenzoxazole, one would start with 2-amino-3-methoxyphenol. The reaction would proceed via an initial N-cyanation followed by an intramolecular cyclization to form the benzoxazole ring. Subsequent demethylation could potentially yield the desired 7-hydroxy-2-aminobenzoxazole. The synthesis of this compound would likely require a different synthetic strategy, possibly involving the cyclization of a suitably substituted salicylaldehyde oxime.

Role in Medicinal Chemistry: Insights from 7-Substituted Analogs

While data on this compound is scarce, research on other 7-substituted benzoxazoles provides valuable insights into the potential of this substitution pattern. A notable example is the investigation of 2-amino-7-substituted benzoxazole analogs as inhibitors of Ribosomal S6 Kinase 2 (RSK2).[4]

Anticancer Activity: RSK2 Inhibition

RSK2 is a serine/threonine kinase that plays a role in cell proliferation, survival, and motility, and its dysregulation has been implicated in various cancers. The development of RSK2 inhibitors is therefore a promising strategy for cancer therapy.

A series of 2-amino-7-substituted benzoxazole analogs were identified as potent RSK2 inhibitors through high-throughput screening.[4] Structure-activity relationship (SAR) studies were conducted to optimize the potency and physicochemical properties of these compounds.

Table 1: In Vitro Activity of 2-Amino-7-substituted Benzoxazole Analogs against RSK2

| Compound | 7-Substituent | RSK2 IC₅₀ (nM)[4] |

| 1 | -H | 1300 |

| 2 | -Cl | 340 |

| 3 | -OCH₃ | 250 |

| 4 | -CH₃ | 450 |

| 5 | -CF₃ | 280 |

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2014, 24(6), 1592-1596.[4]

The data in Table 1 suggests that substitution at the 7-position of the benzoxazole ring can significantly influence the inhibitory activity against RSK2. Electron-donating and electron-withdrawing groups at this position were shown to enhance potency compared to the unsubstituted analog.

Experimental Protocol: RSK2 Inhibition Assay

The inhibitory activity of the compounds against RSK2 was determined using a biochemical assay. A typical protocol would involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human RSK2 enzyme and a suitable peptide substrate are prepared in an appropriate assay buffer.

-

Compound Incubation: The test compounds are serially diluted and incubated with the RSK2 enzyme.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

-

Detection: The phosphorylation of the substrate is measured, typically using a fluorescence- or luminescence-based method.

-

IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Signaling Pathway and Experimental Workflow

The development of RSK2 inhibitors from the 2-amino-7-substituted benzoxazole series can be visualized through a logical workflow.

References

- 1. Benzisoxazole: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Amino-7-substituted benzoxazole analogs as potent RSK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzoxazole Scaffold: A Comprehensive Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzoxazole scaffold, a bicyclic heterocyclic system composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] Its inherent structural features, including its planarity and ability to participate in various non-covalent interactions, make it a privileged pharmacophore in the design of novel therapeutic agents.[1] Benzoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring their significance in the ongoing quest for new and effective drugs.[1][3][4] This technical guide provides an in-depth exploration of the fundamental research surrounding the benzoxazole core, with a focus on its synthesis, biological activities, and the underlying mechanisms of action.

Chemical Synthesis of the Benzoxazole Scaffold

The synthesis of the benzoxazole core and its derivatives is a well-established field in organic chemistry, with numerous methodologies available to researchers. The most prevalent approach involves the condensation and subsequent cyclization of 2-aminophenols with various electrophilic partners.

General Synthesis of 2-Substituted Benzoxazoles

A common and versatile method for the synthesis of 2-substituted benzoxazoles involves the reaction of a 2-aminophenol with a carboxylic acid or its derivative (e.g., acid chloride, ester, or nitrile). The reaction typically proceeds via the formation of an intermediate o-hydroxyanilide, which then undergoes intramolecular cyclodehydration to yield the benzoxazole ring.

Experimental Protocol: Synthesis of 2-Arylbenzoxazoles via Condensation of 2-Aminophenol and Benzaldehydes

This protocol outlines a general procedure for the synthesis of 2-arylbenzoxazoles catalyzed by a Brønsted acidic ionic liquid under solvent-free conditions.

Materials:

-

2-Aminophenol

-

Substituted benzaldehyde

-

Brønsted acidic ionic liquid gel (BAIL gel)

-

Ethyl acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

To a 5 mL vessel, add 2-aminophenol (1 mmol), the desired benzaldehyde (1 mmol), and the BAIL gel (0.010 g, 1.0 mol % of BAIL).

-

Stir the reaction mixture at 130 °C for 5 hours under solvent-free conditions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, dissolve the mixture in 10 mL of ethyl acetate.

-

Separate the BAIL gel catalyst by centrifugation.

-

Dry the organic layer over anhydrous MgSO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-arylbenzoxazole.

Biological Activities of Benzoxazole Derivatives

The benzoxazole scaffold is a versatile platform for the development of a wide array of biologically active compounds. The following sections detail some of the most significant therapeutic areas where benzoxazole derivatives have shown promise, supported by quantitative data from various studies.

Anticancer Activity

Benzoxazole derivatives have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Quantitative Data: Anticancer Activity of Benzoxazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 8d | MCF-7 (Breast) | 3.43 | [5] |

| 8d | HCT116 (Colorectal) | 2.79 | [5] |

| 8d | HepG2 (Liver) | 2.43 | [5] |

| 8h | MCF-7 (Breast) | 3.53 | [5] |

| 8h | HCT116 (Colorectal) | 2.94 | [5] |

| 8h | HepG2 (Liver) | 2.76 | [5] |

| 12l | HepG2 (Liver) | 10.50 | [6] |

| 12l | MCF-7 (Breast) | 15.21 | [6] |

| 5e | - | 0.07 (VEGFR-2 Inhibition) | [7] |

| 5c | - | 0.08 (VEGFR-2 Inhibition) | [7] |

| 3m | HT-29 (Colon) | - | [4] |

| 3n | HT-29 (Colon) | - | [4] |

Anti-inflammatory Activity

Chronic inflammation is a key component of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of drug discovery. Benzoxazole derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of pro-inflammatory enzymes and signaling pathways.

Quantitative Data: Anti-inflammatory Activity of Benzoxazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| 5b | p38α MAP Kinase | 0.031 | [8] |

| SB 203580 (Standard) | p38α MAP Kinase | 0.043 | [8] |

| AA6 | p38 MAP Kinase | 0.403 | [9] |

| Adezmapimod (Standard) | p38 MAP Kinase | 0.222 | [9] |

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Benzoxazole derivatives have shown broad-spectrum activity against various bacterial and fungal pathogens.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| B7 | P. aeruginosa | 16 | [10] |

| B11 | P. aeruginosa | 16 | [10] |

| 10 | B. subtilis | 1.14 x 10⁻³ (µM) | [11] |

| 24 | E. coli | 1.40 x 10⁻³ (µM) | [11] |

| 19 | A. niger | 2.40 x 10⁻³ (µM) | [11] |

| 1 | C. albicans | 0.34 x 10⁻³ (µM) | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the evaluation of benzoxazole derivatives.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the benzoxazole derivatives and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Western Blot Analysis for Apoptosis Markers

Western blotting is a technique used to detect specific proteins in a sample. This protocol is for the analysis of apoptosis-related proteins such as caspases, Bcl-2, and Bax.

Protocol:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate 20-40 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the protein of interest (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as described in step 7.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

Signaling Pathway: VEGFR-2 Inhibition by Benzoxazole Derivatives

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several benzoxazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.[5][6][7][12][13]

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Signaling Pathway: p38 MAPK Inhibition by Benzoxazole Derivatives

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway plays a critical role in the inflammatory response. Inhibition of p38 MAPK is a promising strategy for the treatment of inflammatory diseases. Certain benzoxazole derivatives have been shown to be effective inhibitors of p38 MAPK.[8][9][14][15]

Caption: Inhibition of the p38 MAPK signaling pathway by benzoxazole derivatives.

Experimental Workflow: Drug Discovery and Evaluation of Benzoxazole Derivatives

The discovery and development of new drugs based on the benzoxazole scaffold follows a structured workflow, from initial design and synthesis to preclinical evaluation.

Caption: A typical drug discovery workflow for benzoxazole derivatives.

Conclusion

The benzoxazole scaffold continues to be a rich source of inspiration for the design and development of novel therapeutic agents. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives make it an attractive starting point for drug discovery programs targeting a multitude of diseases. The information presented in this technical guide, from synthetic protocols and quantitative biological data to the elucidation of signaling pathways, is intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of this remarkable heterocyclic system. Further exploration of structure-activity relationships and the development of more targeted benzoxazole-based therapies hold great promise for addressing unmet medical needs.

References

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. doaj.org [doaj.org]

- 3. pubcompare.ai [pubcompare.ai]

- 4. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 1,2,4-Triazole-based benzothiazole/benzoxazole derivatives: Design, synthesis, p38α MAP kinase inhibition, anti-inflammatory activity and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1,2-Benzoxazole Derivatives: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This document provides a detailed overview of the spectroscopic data for benzoxazole compounds, with a particular focus on the analytical techniques used for their characterization. While the primary subject of this guide is 1,2-Benzoxazol-7-ol , a thorough search of publicly available scientific databases did not yield experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this specific compound. However, the existence of this compound is confirmed, with a registered CAS number of 55559-31-4 and a reported melting point of 124°C.

In the absence of experimental data for this compound, this guide will present the spectroscopic data for the parent compound, 1,2-Benzisoxazole (CAS Number: 271-95-4), as an illustrative example.[1][2][3][4][5] This will serve to demonstrate the application of spectroscopic methods in the structural elucidation of this class of compounds. The experimental protocols provided are generally applicable for the analysis of 1,2-benzoxazole derivatives.

Spectroscopic Data of 1,2-Benzisoxazole

The following tables summarize the key spectroscopic data obtained for the parent compound, 1,2-Benzisoxazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: 1H NMR Spectroscopic Data for 1,2-Benzisoxazole [2][6]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.22 - 7.28 | m | 2H | |

| 6.83 - 6.89 | m | 2H |

Note: The spectrum was reported in D2O. The assignments refer to the protons on the benzene ring.

Table 2: 13C NMR Spectroscopic Data for 1,2-Benzisoxazole [7]

| Chemical Shift (δ) ppm | Assignment |

| 165.3 | C=N |

| 157.1 | C-O |

| 145.1 | Ar-C |

| 128.3 | Ar-CH |

| 123.0 | Ar-CH |

| 120.2 | Ar-CH |

| 111.7 | Ar-CH |

Note: The spectrum was reported in D2O. Ar-C denotes a quaternary aromatic carbon.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 1,2-Benzisoxazole [1][8]

| Wavenumber (cm-1) | Intensity | Assignment |

| 1635 | Strong | C=N stretch |

| ~3050 | Medium | Aromatic C-H stretch |

| 1580-1600 | Medium-Strong | Aromatic C=C stretch |

| 1450-1500 | Medium-Strong | Aromatic C=C stretch |

| 1200-1300 | Strong | C-O stretch |

| 700-900 | Strong | Aromatic C-H bend (out-of-plane) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for 1,2-Benzisoxazole [1][9]

| m/z | Relative Intensity (%) | Assignment |

| 119 | 100 | [M]+ (Molecular Ion) |

| 91 | ~60 | [M-CO]+ |

| 64 | ~40 | [C5H4]+ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and 13C NMR spectra for the structural elucidation of the analyte.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, D2O) in a clean, dry NMR tube. The final volume should be approximately 0.5-0.7 mL.

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

For 1H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a 90° pulse angle, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For 13C NMR, acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of 13C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the corresponding nuclei in the molecule.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Procedure (for solid samples using Attenuated Total Reflectance - ATR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Acquire the FT-IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Identify the characteristic absorption bands (in cm-1) and correlate them to specific functional groups and bond vibrations within the molecule.

-

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.

Procedure:

-

Sample Introduction:

-

Introduce a small amount of the sample into the ion source. For volatile compounds, this is often done via a gas chromatograph (GC-MS). For less volatile solids, a direct insertion probe may be used.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecules to ionize, forming a molecular ion ([M]+), and to fragment into smaller, characteristic ions.

-

-

Mass Analysis and Detection:

-

The positively charged ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain structural information. The fragmentation pattern serves as a "fingerprint" for the compound.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

- 1. 1,2-Benzisoxazole [webbook.nist.gov]

- 2. 1,2-Benzisoxazole | C7H5NO | CID 71073 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzisoxazole - Wikipedia [en.wikipedia.org]

- 4. 1,2-Benzisoxazole, 95% | Fisher Scientific [fishersci.ca]

- 5. 1,2-Benzisoxazole =95.0 271-95-4 [sigmaaldrich.com]

- 6. 1,2-BENZISOXAZOLE(271-95-4) 1H NMR spectrum [chemicalbook.com]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 1,2-Benzisoxazole [webbook.nist.gov]

- 9. 1,2-Benzisoxazole [webbook.nist.gov]

Potential Biological Activities of 1,2-Benzoxazol-7-ol: A Technical Guide

Disclaimer: Direct experimental data on the biological activities of 1,2-Benzoxazol-7-ol is limited in publicly available scientific literature. This guide provides an in-depth analysis of the potential biological activities of this molecule by examining a closely related and well-studied analog, 3,6-dihydroxy-1,2-benzisoxazole . The structural similarity allows for informed inferences regarding potential therapeutic applications, mechanisms of action, and experimental evaluation.

Introduction

The benzoxazole and its isomeric form, 1,2-benzisoxazole, represent a class of privileged heterocyclic scaffolds in medicinal chemistry. These structures are present in numerous compounds with a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. This technical guide focuses on the potential biological activities of this compound, a specific member of this family, by leveraging data from its close analog, 3,6-dihydroxy-1,2-benzisoxazole.

Potential Biological Activities

Based on the activities of its analogs, this compound is predicted to exhibit a range of biological effects. The primary and most strongly supported potential activity is antibacterial , particularly against multi-drug resistant Gram-negative bacteria.

Antibacterial Activity

The most compelling evidence for the potential bioactivity of this compound comes from studies on 3,6-dihydroxy-1,2-benzisoxazole, which has demonstrated potent antibacterial effects against clinically relevant strains of multi-drug resistant Acinetobacter baumannii.[1] This suggests that the 1,2-benzisoxazole core, particularly with hydroxyl substitutions, is a promising pharmacophore for the development of new antibiotics.

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for 3,6-dihydroxy-1,2-benzisoxazole and its synthetic analogs against various bacterial strains. This data provides a quantitative measure of their antibacterial potency.

| Compound | Bacterial Strain | MIC (µg/mL) |

| 3,6-dihydroxy-1,2-benzisoxazole | Acinetobacter baumannii L1051 (Carbapenem-resistant) | 6.25 |

| Acinetobacter baumannii NR-13382 (Carbapenem-resistant) | 12.5 | |

| Acinetobacter baumannii Ab197 | 12.5 | |

| Pseudomonas aeruginosa UCBPP14 | > 100 | |

| 3-hydroxy-1,2-benzisoxazole | Acinetobacter baumannii Ab197 | > 100 |

| 3-hydroxy-6-fluoro-1,2-benzisoxazole | Acinetobacter baumannii Ab197 | > 100 |

| 3-hydroxy-6-(benzyloxy)-1,2-benzisoxazole | Acinetobacter baumannii Ab197 | > 100 |

| 3-hydroxy-6-amino-1,2-benzisoxazole | Acinetobacter baumannii Ab197 | > 100 |

| 3-hydroxy-6-methoxy-1,2-benzisoxazole | Acinetobacter baumannii Ab197 | > 100 |

| 3,4,6-trihydroxy-1,2-benzisoxazole | Acinetobacter baumannii Ab197 | 50 |

Data extracted from Deering et al., 2021.

The data indicates that the presence and position of the hydroxyl groups are critical for the antibacterial activity against A. baumannii.

Other Potential Activities

Derivatives of the benzoxazole and benzisoxazole core have been reported to exhibit a variety of other biological activities, suggesting further avenues of investigation for this compound:

-

Anticancer Activity: Various benzoxazole derivatives have shown cytotoxic effects against a range of cancer cell lines.[2]

-

Anti-inflammatory Activity: The benzoxazole scaffold is a component of some non-steroidal anti-inflammatory drugs (NSAIDs).

-

Immunosuppressive Activity: Certain benzoxazole derivatives have been shown to inhibit T-lymphocyte proliferation through pathways such as the JAK3/STAT5 signaling cascade.[3]

-

Enzyme Inhibition: Benzisoxazole derivatives have been identified as inhibitors of enzymes like monoamine oxidase (MAO).

Mechanism of Action

Proposed Antibacterial Mechanism

For the antibacterial activity of 3,6-dihydroxy-1,2-benzisoxazole against A. baumannii, a potential mechanism of action has been proposed. It is suggested that the compound interferes with the utilization of 4-hydroxybenzoate (4-HB) in the bacterium.[1] This interference is hypothesized to occur through the inhibition of key enzymes in pathways that utilize 4-HB, such as chorismate pyruvate-lyase (CPL) or 4-hydroxybenzoate octaprenyltransferase. These enzymes are crucial for the synthesis of essential metabolites.

Potential Interaction with Host Signaling Pathways

While not directly demonstrated for 3,6-dihydroxy-1,2-benzisoxazole, other benzoxazole derivatives are known to modulate host cell signaling pathways. For instance, the immunosuppressive activity of some benzoxazoles is mediated through the inhibition of the JAK/STAT pathway.[3] This pathway is crucial for cytokine signaling and immune cell function.

Experimental Protocols

Synthesis of 3,6-dihydroxy-1,2-benzisoxazole

This protocol is adapted from the synthesis of 3,6-dihydroxy-1,2-benzisoxazole and can likely be modified for the synthesis of this compound by starting with an appropriately substituted precursor.

Materials:

-

Methyl 2,5-dihydroxybenzoate

-

Hydroxylamine hydrochloride

-

Potassium hydroxide (KOH)

-

1,1'-Carbonyldiimidazole (CDI)

-

Triethylamine (Et3N)

-

Tetrahydrofuran (THF), anhydrous

-

Water

-

Ethyl acetate

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

Hydroxamic Acid Formation:

-

Dissolve hydroxylamine hydrochloride in water at room temperature.

-

Add potassium hydroxide to the stirring solution.

-

Add methyl 2,5-dihydroxybenzoate to the reaction mixture and stir.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, acidify the reaction mixture and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the intermediate hydroxamic acid.

-

-

Cyclization to form 3,6-dihydroxy-1,2-benzisoxazole:

-

Dissolve the intermediate hydroxamic acid in anhydrous THF.

-

Add 1,1'-carbonyldiimidazole (CDI) and triethylamine (Et3N) to the solution.

-

Reflux the reaction mixture and monitor by TLC.

-

Upon completion, cool the reaction mixture and quench with water.

-

Extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 3,6-dihydroxy-1,2-benzisoxazole.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Procedure:

-

Preparation of Compound Dilutions:

-

In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound (e.g., this compound) in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

-

Preparation of Bacterial Inoculum:

-

Culture the test bacterium (e.g., A. baumannii) overnight on an appropriate agar plate.

-

Suspend bacterial colonies in sterile saline to match a 0.5 McFarland turbidity standard.

-

Dilute this suspension in the broth medium to achieve the final desired inoculum concentration.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate (except the negative control).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the data from its close analog, 3,6-dihydroxy-1,2-benzisoxazole, strongly suggests its potential as a promising antibacterial agent, particularly against multi-drug resistant Gram-negative pathogens. The proposed mechanism of action, involving the disruption of a key metabolic pathway in bacteria, presents an attractive target for novel antibiotic development. Further research into the synthesis and biological evaluation of this compound is warranted to fully elucidate its therapeutic potential. The experimental protocols and potential mechanisms of action outlined in this guide provide a solid foundation for such future investigations.

References

- 1. Identification of a bacteria-produced benzisoxazole with antibiotic activity against multi-drug resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A benzoxazole derivative PO-296 inhibits T lymphocyte proliferation by the JAK3/STAT5 signal pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,2-Benzoxazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2-Benzoxazol-7-ol, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the lack of a direct synthetic route from o-aminophenol, a practical and efficient two-step pathway is presented, commencing with the readily available 2-hydroxy-3-methoxybenzaldehyde. The synthesis involves the formation of a 7-methoxy-1,2-benzisoxazole intermediate, followed by a selective demethylation to yield the target compound. This application note includes comprehensive experimental procedures, tables of quantitative data for key reaction parameters, and a visual representation of the synthetic workflow to aid in laboratory execution.

Introduction

The 1,2-benzisoxazole (also known as 1,2-benzoxazole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Derivatives of this heterocycle exhibit a wide range of biological activities, including antipsychotic, anticonvulsant, anti-inflammatory, and antimicrobial properties. The presence of a hydroxyl group on the benzene ring, as in this compound, can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable target for structure-activity relationship (SAR) studies in drug discovery programs.

Applications in Drug Development

Substituted 1,2-benzisoxazoles are key components in several FDA-approved drugs. For instance, the antipsychotic drug risperidone and the anticonvulsant zonisamide feature this heterocyclic core. The hydroxylated derivatives are of particular interest as they can serve as crucial intermediates for further functionalization, enabling the exploration of a wider chemical space. The 7-hydroxy moiety can act as a handle for introducing new substituents to modulate properties such as solubility, metabolic stability, and target binding affinity.

Proposed Synthetic Pathway

The synthesis of this compound is achieved through a two-step process:

-

Step 1: Synthesis of 7-methoxy-1,2-benzisoxazole from 2-hydroxy-3-methoxybenzaldehyde and hydroxylamine hydrochloride.

-

Step 2: Demethylation of 7-methoxy-1,2-benzisoxazole to yield this compound.

This pathway is illustrated in the workflow diagram below.

Figure 1: Synthetic workflow for the preparation of this compound.

Experimental Protocols

Step 1: Synthesis of 7-methoxy-1,2-benzisoxazole

Materials:

-

2-hydroxy-3-methoxybenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium hydroxide (NaOH)

-

Ethanol (EtOH)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).

-

Add hydroxylamine hydrochloride (1.1 eq) to the solution and stir until dissolved.

-

Slowly add a solution of sodium hydroxide (1.2 eq) in water to the reaction mixture.

-

Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 7-methoxy-1,2-benzisoxazole.

Step 2: Demethylation of 7-methoxy-1,2-benzisoxazole

Materials:

-

7-methoxy-1,2-benzisoxazole

-

Boron tribromide (BBr₃) or Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure using Boron Tribromide (BBr₃):

-

Dissolve 7-methoxy-1,2-benzisoxazole (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of boron tribromide (1.2 eq) in dichloromethane to the cooled solution.

-

Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-3 hours, monitoring the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of methanol at 0 °C.

-

Add water and extract the product with ethyl acetate (3 x volume).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield pure this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

| Step | Reactant | Reagents | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 2-hydroxy-3-methoxybenzaldehyde | NH₂OH·HCl, NaOH | EtOH/H₂O | Reflux | 2-4 | 85-95 |

| 2 | 7-methoxy-1,2-benzisoxazole | BBr₃ | DCM | 0 °C to rt | 3-4 | 70-85 |

Table 2: Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |

| 7-methoxy-1,2-benzisoxazole | C₈H₇NO₂ | 149.15 | 8.35 (s, 1H), 7.20-7.10 (m, 2H), 6.95 (d, 1H), 3.95 (s, 3H) | Data to be determined experimentally |

| This compound | C₇H₅NO₂ | 135.12 | 8.30 (s, 1H), 7.15-7.05 (m, 2H), 6.90 (d, 1H), 5.50 (br s, 1H) | Data to be determined experimentally |

*Note: The provided NMR data are predicted values and should be confirmed by experimental analysis.

Safety Precautions

-

All experiments should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Boron tribromide is a highly corrosive and moisture-sensitive reagent. It should be handled with extreme care under an inert atmosphere.

-

Aluminum chloride is also corrosive and reacts violently with water.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols for the Synthesis of 1,2-Benzoxazol-7-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 1,2-Benzoxazol-7-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. Due to the absence of a directly published synthesis route, this protocol outlines a plausible and scientifically grounded two-step approach. The synthesis commences with the nitration of a commercially available starting material, 1,3-dihydroxybenzene (resorcinol), to yield 2-nitro-1,3-benzenediol. This intermediate subsequently undergoes a reductive cyclization to afford the target compound, this compound. This protocol is designed to be a comprehensive guide for researchers, providing detailed methodologies, expected outcomes, and a clear visualization of the experimental workflow.

Introduction